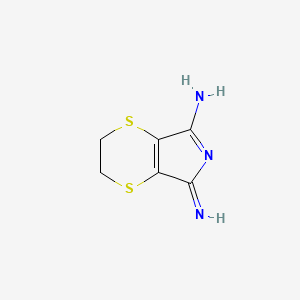
2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The presence of sulfur and nitrogen atoms in the compound’s structure allows it to form strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Dihydro-5H-1,4-dithiino(2,3-b)indole: A compound with a similar core structure but different substituents.
Uniqueness
2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
3169-26-4 |
|---|---|
Molecular Formula |
C6H7N3S2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine |
InChI |
InChI=1S/C6H7N3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2,(H3,7,8,9) |
InChI Key |
XTFKKPTYHWLGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=NC2=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


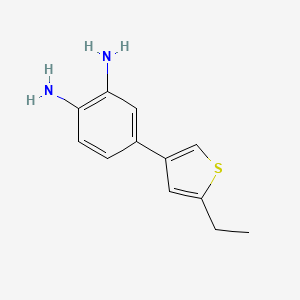
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)


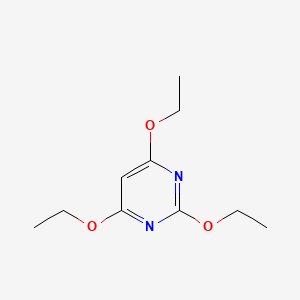

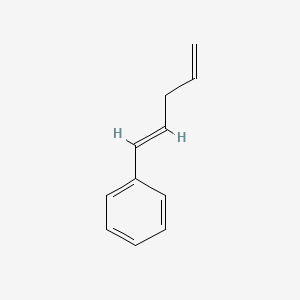


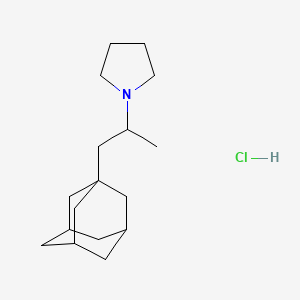

![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
